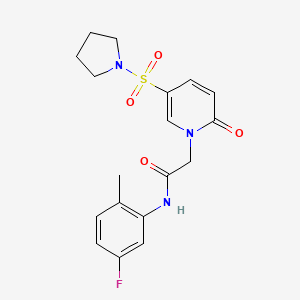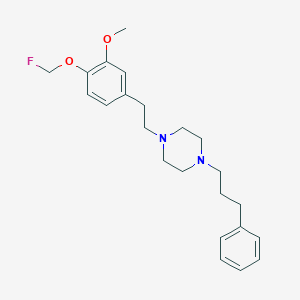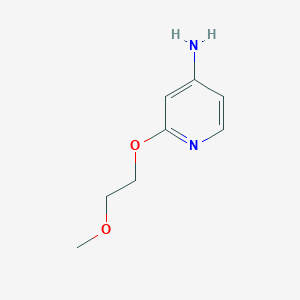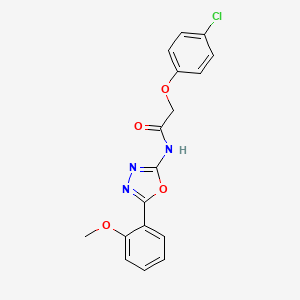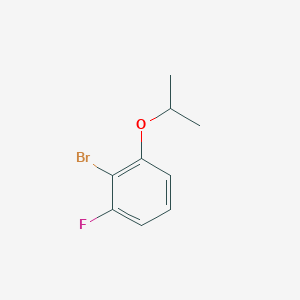
2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene is a chemical compound that has garnered attention from various fields of research and industry. It has a molecular weight of 233.08 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene consists of a benzene ring substituted with bromo, fluoro, and isopropoxy groups . The InChI code for this compound is1S/C9H10BrFO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,1-2H3 . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature is 2-8°C .科学的研究の応用
1. Pd-Catalyzed Direct Arylations of Heteroarenes
- Summary of Application: This compound is used in the direct arylation of 5-membered ring heteroarenes using palladium catalysis . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .
- Methods of Application: The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes was explored . Similar yields were obtained with o/m/p-trifluoromethoxy-, o/p-difluoromethoxy-, and tetrafluoroethoxy- substituents on the aryl bromide .
- Results or Outcomes: The major side-products of the reaction are HBr/KOAc . Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .
2. Crystal Structure Analysis
- Summary of Application: The crystal structure of 2-bromo-1,3-phenylene bis(4-methylbenzenesulfonate), a compound related to “2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene”, was analyzed .
- Methods of Application: The crystal structure was determined using X-ray diffraction . The crystal was a block size of 0.46 × 0.35 × 0.31 mm, and the wavelength used was Mo K α radiation (0.71073 Å) .
- Results or Outcomes: The crystal structure was found to be triclinic, with a = 8.173 (2) Å, b = 8.256 (2) Å, c = 16.514 (5) Å, α = 89.947 (3)°, β = 83.105 (3)°, γ = 72.077 (3)°, V = 1051.8 (5) Å 3, Z = 2, Rgt ( F ) = 0.0334, w Rref ( F 2 ) = 0.0889, T = 296 (2) K .
3. Synthesis of Fluorinated Organic Compounds
- Summary of Application: 2-Bromo-3,3,3-Trifluoropropene, a compound related to “2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene”, is a valuable synthon in synthetic chemistry with broad applications in organic synthesis . It is mainly used in addition reactions, cross-coupling reactions, cycloaddition or cyclization reactions, S N 2 ’ reactions and Stetter reactions to construct various fluorinated organic compounds .
- Methods of Application: The specific methods of application depend on the type of reaction. For example, in addition reactions, 2-Bromo-3,3,3-Trifluoropropene can react with nucleophiles to form addition products .
- Results or Outcomes: The outcomes of these reactions are various fluorinated organic compounds, which are of great interest to researchers working in the field of pharmaceutical chemistry .
4. Material Safety Data Sheet (MSDS) Information
- Summary of Application: The Material Safety Data Sheet (MSDS) provides information about the potential hazards (health, fire, reactivity and environmental) and how to work safely with the chemical product .
- Methods of Application: It is intended to provide workers and emergency personnel with procedures for handling or working with that substance in a safe manner .
- Results or Outcomes: The MSDS includes information such as physical data (melting point, boiling point, flash point, etc.), toxicity, health effects, first aid, reactivity, storage, disposal, protective equipment, and spill-handling procedures .
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so (P305+P351+P338) .
特性
IUPAC Name |
2-bromo-1-fluoro-3-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-6(2)12-8-5-3-4-7(11)9(8)10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARRFVLJFBKBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-fluoro-3-(propan-2-yloxy)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

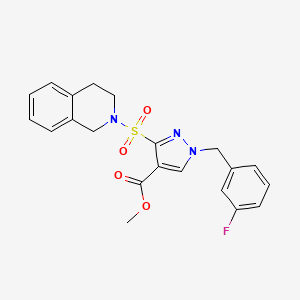
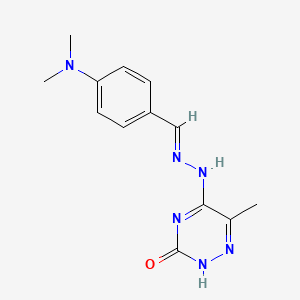
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2598702.png)
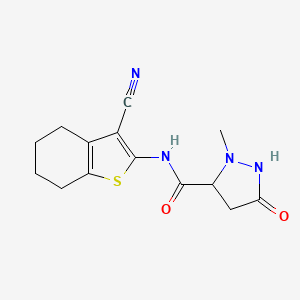
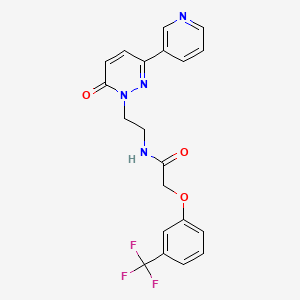
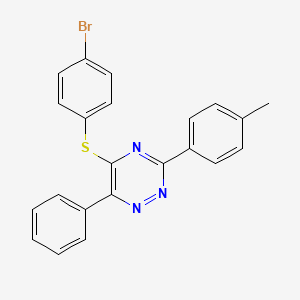
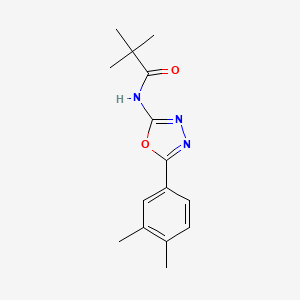
![N-(2-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2598712.png)
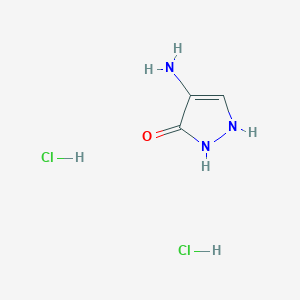
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2598716.png)
